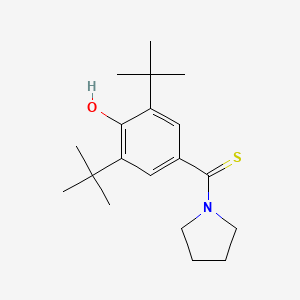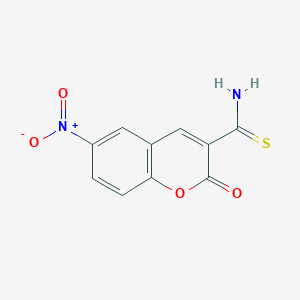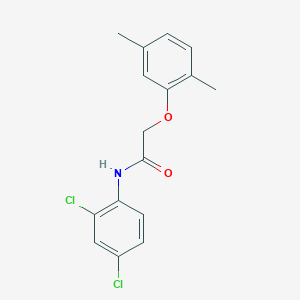
2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol, also known as BHT-SCP, is a synthetic antioxidant that has gained significant attention in recent years due to its potential applications in various fields of scientific research. BHT-SCP is a derivative of butylated hydroxytoluene (BHT), which is commonly used as a food preservative. However, BHT has been associated with several health concerns, including cancer and liver damage. BHT-SCP, on the other hand, has been shown to be a safer and more effective alternative to BHT, making it a promising compound for further research.
作用机制
2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol also enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to modulate the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol can protect cells from oxidative stress and prevent lipid peroxidation. 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has also been shown to improve mitochondrial function and reduce inflammation. In vivo studies have demonstrated that 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in lab experiments is its high antioxidant activity and low toxicity. 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to be more effective than other commonly used antioxidants, such as vitamin E and BHT. Additionally, 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has a long half-life, making it suitable for long-term studies. One limitation of using 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in lab experiments is its solubility in water, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for research on 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol. One area of interest is the potential applications of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and administration route of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol for these applications. Another area of interest is the potential applications of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in the field of material science. Further studies are needed to optimize the synthesis method of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol and determine its compatibility with different types of polymers. Finally, more studies are needed to determine the safety and toxicity profile of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in different animal models and humans.
合成方法
2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol can be synthesized using a multi-step process that involves the reaction of BHT with thionyl chloride, followed by the reaction with pyrrolidine and carbon disulfide. The resulting product is then purified using column chromatography. This synthesis method has been optimized to yield high purity and high yield of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol.
科学研究应用
2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been extensively studied for its antioxidant properties and potential applications in various fields of scientific research. In the field of material science, 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been used as an additive in polymers to improve their thermal stability and mechanical properties. In the field of biochemistry, 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to protect cells from oxidative stress and prevent lipid peroxidation. 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NOS/c1-18(2,3)14-11-13(17(22)20-9-7-8-10-20)12-15(16(14)21)19(4,5)6/h11-12,21H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZBXFRUFOCELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196437 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5729209.png)




![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)





